N-(3-chloro-4-methylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, a triazoloquinoxaline moiety, and a sulfanylacetamide group, making it a subject of interest in medicinal chemistry and material science.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Material Science: The compound’s structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological pathways and interactions.
Industrial Applications: The compound may find use in the development of new industrial chemicals or as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the triazoloquinoxaline core: This can be achieved through cyclization reactions involving appropriate quinoxaline and triazole derivatives under controlled conditions.
Introduction of the sulfanylacetamide group: This step involves the reaction of the triazoloquinoxaline intermediate with a suitable sulfanylacetamide reagent, often under basic or acidic conditions to facilitate the nucleophilic substitution.
Chlorination and methylation: The final steps include the chlorination and methylation of the phenyl ring to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the triazoloquinoxaline core or the sulfanylacetamide group.
Substitution: The chloro and methyl groups on the phenyl ring can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazoloquinoxaline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The sulfanylacetamide group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methylphenyl)-1-naphthamide: This compound shares the chloromethylphenyl group but differs in the core structure.
N-(3-chloro-4-methylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]thio}acetamide: Similar to the target compound but with a thioacetamide group instead of a sulfanylacetamide group.
Uniqueness
N-(3-chloro-4-methylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and the presence of the triazoloquinoxaline core
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5OS/c1-12(2)19-25-26-20-21(24-16-6-4-5-7-17(16)27(19)20)29-11-18(28)23-14-9-8-13(3)15(22)10-14/h4-10,12H,11H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SROOWCYTSYDEBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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